

Physical properties of Gamma-nonalactone at different temperatures

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Gamma-nonalactone**

Cat. No.: **B146572**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Gamma-Nonalactone** as a Function of Temperature

Abstract

Gamma-nonalactone, a key aroma compound widely recognized for its characteristic coconut and fruity notes, is a critical ingredient in the flavor, fragrance, and pharmaceutical industries.^[1] ^[2]^[3] The efficacy, stability, and processability of formulations containing this lactone are profoundly influenced by its physical properties, which exhibit significant temperature dependency. This technical guide provides a comprehensive analysis of the essential physical properties of **gamma-nonalactone**, including density, viscosity, refractive index, vapor pressure, and aqueous solubility, with a specific focus on their variation with temperature. By integrating established experimental data with detailed, field-proven methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to optimize its use in complex formulations and manufacturing processes.

Introduction

Chemical Identity and Significance

Gamma-nonalactone (γ -Nonalactone), also known by its industrial synonym Aldehyde C-18, is a cyclic ester with the chemical formula $C_9H_{16}O_2$.^[2]^[4]^[5] It is a colorless to pale yellow liquid at room temperature, valued for its potent and persistent creamy, coconut-like aroma.^[1]^[5]^[6] This

unique sensory profile has established it as an indispensable component in food and beverage flavorings, fine fragrances, and personal care products.[\[1\]](#)[\[7\]](#)[\[8\]](#) Beyond its organoleptic properties, its physicochemical characteristics are of paramount importance in pharmaceutical formulations, where it may act as an excipient or a flavoring agent, influencing product stability and bioavailability.

Key Identifiers:

- Chemical Name: 5-Pentyldihydrofuran-2(3H)-one
- CAS Number: 104-61-0[\[9\]](#)
- Molecular Weight: 156.22 g/mol [\[4\]](#)[\[5\]](#)[\[10\]](#)
- FEMA Number: 2781[\[9\]](#)[\[10\]](#)

Scope of the Guide

A precise understanding of how temperature modulates the physical behavior of **gamma-nonalactone** is fundamental for predictable and reproducible outcomes in research and manufacturing. Process parameters such as mixing efficiency, fluid transfer, distillation, and formulation stability are directly tied to properties like viscosity, density, and vapor pressure. This guide moves beyond standard datasheet values to provide a deeper, temperature-centric perspective. Each property is examined through a three-pillar approach: the underlying scientific principles, available experimental data, and a self-validating protocol for in-house determination, ensuring both theoretical comprehension and practical applicability.

Physicochemical Properties at Standard Conditions

Before exploring temperature dependency, it is crucial to establish a baseline. The following table summarizes the key physical properties of **gamma-nonalactone** reported at standard temperatures (20°C or 25°C).

Property	Value	Conditions	Source(s)
Boiling Point	243 °C	@ 760 mmHg	[4][11]
121–122 °C	@ 6 mmHg	[10][11]	
Melting Point	~26 °C	-	[5]
Density	0.976 g/mL	@ 25 °C	[8][10][12]
0.962–0.968 g/mL	@ 20 °C	[13]	
Refractive Index	1.446–1.450	@ 20 °C, nD	[1][9][14]
Vapor Pressure	1.9 Pa (0.014 mmHg)	@ 25 °C	[8][10]
0.002 hPa (0.0015 mmHg)	@ 20 °C	[5]	
Water Solubility	9.22 g/L	@ 25 °C	[8][15]
General Solubility	Soluble	In alcohol, most fixed oils, propylene glycol	[1][5][6]

Temperature-Dependent Properties: Experimental Analysis

This section delves into the core of the guide, examining the variation of key physical properties as a function of temperature.

Density

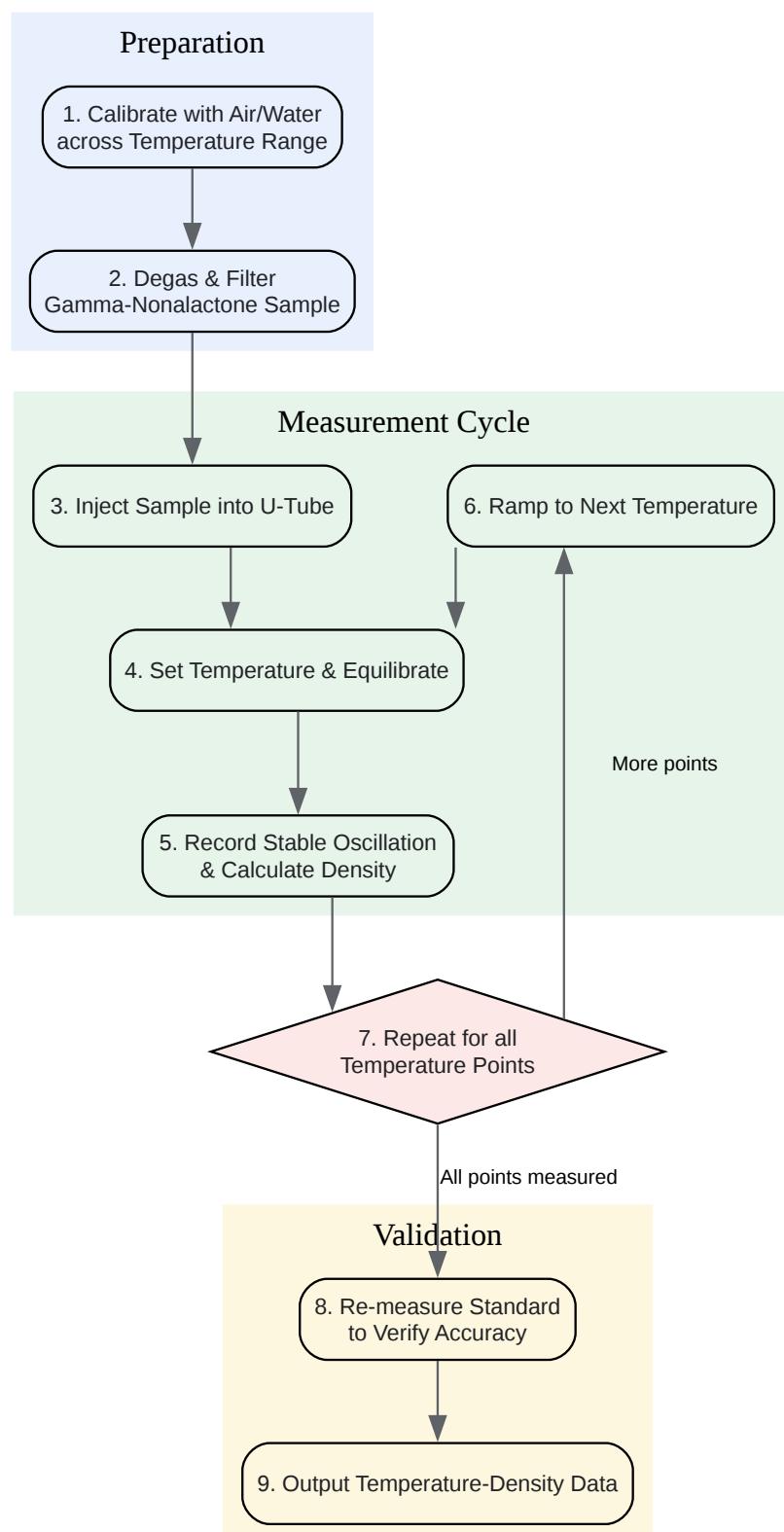
3.1.1 Theoretical Background The density of a liquid is a measure of its mass per unit volume. For most liquids, including **gamma-nonalactone**, density exhibits an inverse relationship with temperature. As thermal energy increases, the kinetic energy of the molecules rises, leading to greater intermolecular distances and, consequently, volume expansion. This phenomenon is critical for accurate mass-to-volume conversions in temperature-variant processes like hot-filling or chemical reactions conducted at elevated temperatures.

3.1.2 Experimental Data A recent study by Uprety et al. provides crucial experimental data on the density of **gamma-nonalactone** across a wide range of temperatures and pressures, which

is invaluable for process modeling.[16]

Temperature (K)	Temperature (°C)	Density (kg·m ⁻³) @ 0.16 MPa
293.15	20.0	967.6
323.15	50.0	942.9
348.15	75.0	921.4
373.15	100.0	899.6
398.15	125.0	877.3
423.15	150.0	854.4
448.15	175.0	830.7
473.15	200.0	805.9

Data adapted from the Journal of Chemical & Engineering Data.[16]


3.1.3 Protocol: Measurement of Density vs. Temperature using a Vibrating Tube Densimeter
This method offers high precision and requires a small sample volume, making it ideal for research and quality control.

- **System Calibration:** Calibrate the instrument at atmospheric pressure using two reference standards with well-known densities, typically dry air and ultrapure water. The calibration should be performed across the entire intended temperature range.
- **Sample Preparation:** Ensure the **gamma-nonalactone** sample is degassed and free of particulates to prevent measurement artifacts.
- **Temperature Equilibration:** Introduce the sample into the oscillating U-tube of the densimeter. Allow the system to achieve thermal equilibrium at the first target temperature. The stability of the oscillation period is the primary indicator of equilibrium.

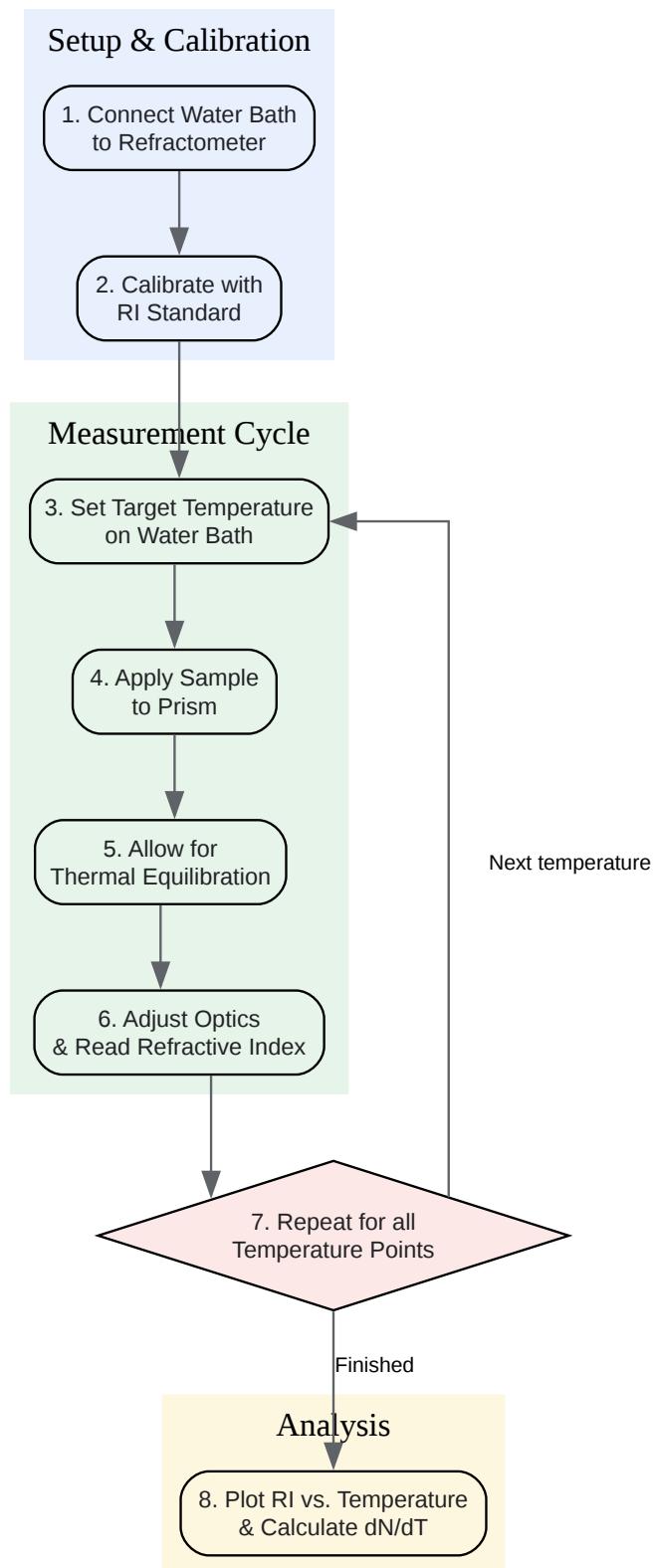
- Density Measurement: Once stable, record the oscillation period. The instrument's software calculates the density based on the calibration parameters.
- Temperature Ramp: Program the instrument to incrementally increase the temperature to the next setpoint. Repeat steps 3 and 4 for each temperature point.
- Data Validation: After the run, re-measure the density of a known standard (e.g., water) at an intermediate temperature to validate the instrument's performance and ensure no drift occurred.

Causality: The choice of a vibrating tube densimeter is based on its reliance on a fundamental physical principle—the direct relationship between the mass of the tube (sample + instrument) and its resonant frequency. This provides a robust and highly accurate measurement, minimizing operator-dependent variables.

3.1.4 Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for density measurement vs. temperature.


Refractive Index

3.2.1 Theoretical Background The refractive index (RI) is a dimensionless number that describes how fast light propagates through a material. It is a function of temperature and the wavelength of light used. For liquids, RI typically decreases linearly with increasing temperature due to the corresponding decrease in density. This property is an excellent, rapid indicator of a substance's purity.

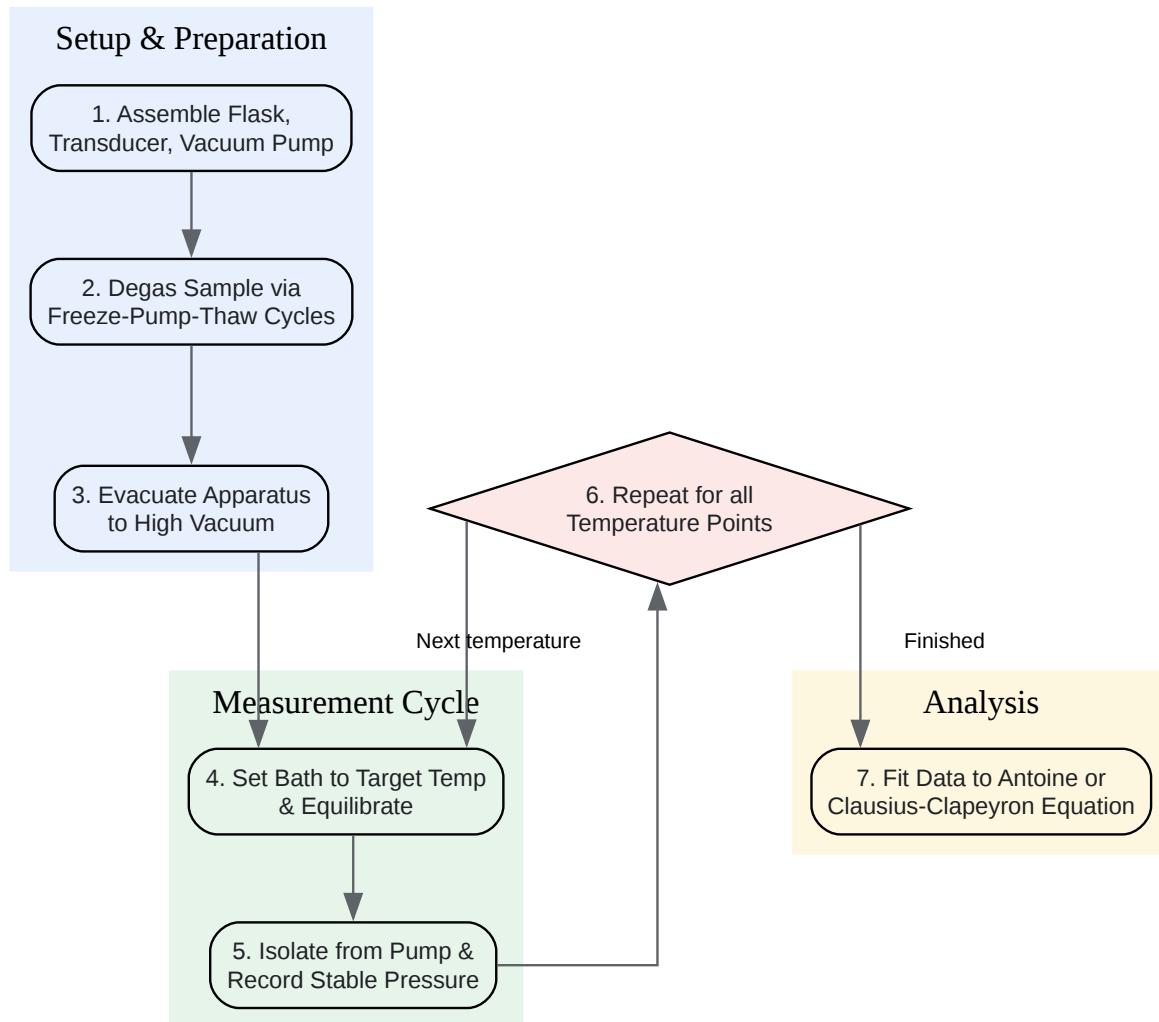
3.2.2 Protocol: Measurement of Refractive Index vs. Temperature using an Abbe Refractometer

- System Preparation: Connect the refractometer prisms to a circulating, temperature-controlled water bath. Set the bath to the first target temperature.
- Calibration Check: Calibrate the instrument using a certified RI standard of known temperature dependence (e.g., distilled water).
- Sample Application: Place a few drops of **gamma-nonalactone** onto the clean, dry lower prism.
- Thermal Equilibration: Close the prisms and allow 5-10 minutes for the sample to reach the temperature of the circulating fluid.
- Measurement: Switch on the light source (typically a 589 nm sodium D-line). Adjust the optics until the borderline between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.
- Temperature Variation: Adjust the water bath to the next temperature setpoint. Allow the system to re-equilibrate and repeat the measurement.
- Data Analysis: Plot the refractive index as a function of temperature. The relationship is typically linear over moderate temperature ranges, and a temperature correction factor (dN/dT) can be derived.

3.2.3 Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for refractive index measurement vs. temperature.


Vapor Pressure

3.3.1 Theoretical Background Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical property for predicting volatility, evaporation rates, and boiling points at different pressures. Vapor pressure increases exponentially with temperature, a relationship often described by the Clausius-Clapeyron or Antoine equations. This is fundamental for distillation design, safety assessments (flammability), and controlling aroma release in fragrance applications.

3.3.2 Protocol: Measurement of Vapor Pressure vs. Temperature (Static Method)

- Apparatus Setup: Assemble a vacuum-tight apparatus consisting of a sample flask connected to a pressure transducer and a vacuum pump. The flask should be immersed in a precision temperature-controlled bath.
- Sample Preparation: Introduce a pure, degassed sample of **gamma-nonalactone** into the flask. The degassing process (e.g., several freeze-pump-thaw cycles) is critical to remove dissolved air which would otherwise contribute to the total pressure.
- Initial Evacuation: Cool the sample to freeze it, then evacuate the apparatus to a high vacuum to remove all non-condensable gases.
- Thermal Equilibration: Isolate the flask from the vacuum pump. Set the temperature bath to the lowest desired temperature and allow the system to reach thermal equilibrium.
- Pressure Measurement: Record the stable pressure reading from the transducer. This is the vapor pressure of the substance at that temperature.
- Incremental Heating: Increase the temperature of the bath to the next setpoint. Allow the system to re-equilibrate and record the new stable pressure.
- Data Collection: Repeat step 6 across the entire temperature range of interest.
- Data Analysis: Plot $\ln(P)$ versus $1/T$. According to the Clausius-Clapeyron equation, this should yield a straight line from which the enthalpy of vaporization can be calculated. Alternatively, fit the data to the Antoine equation for a more precise model.

3.3.3 Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for vapor pressure measurement (Static Method).

Conclusion

The physical properties of **gamma-nonalactone** are not static values but dynamic functions of temperature. This guide demonstrates that a thorough understanding and precise measurement of these dependencies are indispensable for the successful development,

processing, and application of this vital compound. The provided protocols, grounded in established scientific principles, offer a framework for generating the robust, in-house data required for predictive modeling, process optimization, and ensuring final product quality. For professionals in the pharmaceutical and chemical industries, leveraging this temperature-dependent data is key to transitioning from empirical formulation to science-driven design, ultimately leading to more stable, effective, and reliable products.

References

- ScenTree. (n.d.). **Gamma-nonalactone** (CAS N° 104-61-0).
- Sinofi Ingredients. (n.d.). **Gamma-Nonalactone** (Aldehyde C-18) | Wholesale Supplier.
- Chemtex USA. (n.d.). GAMMA NONALACTONE.
- PubChem. (n.d.). **Gamma-Nonalactone**.
- Consolidated Chemical. (n.d.). Aldehyde C-18 (Gamma Nonalactone) | Fragrance Compound.
- The Good Scents Company. (n.d.). **gamma-nonalactone**.
- Solubility of Things. (n.d.). **Gamma-nonalactone**.
- Solubility of Things. (n.d.). **Gamma-nonalactone**.
- ChemBK. (n.d.). **gamma-NONALACTONE**.
- Scentspiracy. (n.d.). Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium.
- Uprety, B., et al. (2020). Hydrodeoxygenation Model Compounds γ -Heptalactone and γ -Nonalactone: Density from 293 to 473 K and H₂ Solubility from 479 to 582 K. *Journal of Chemical & Engineering Data*.
- Ventos. (2025). ALDEHYDE C-18 NATURAL BESTALLY (**GAMMA-NONALACTONE**).
- ODOWELL. (n.d.). Gamma Nonalactone manufacturers and suppliers in China.
- Scentify. (n.d.). **Gamma-Nonalactone** (CAS 104-61-0): Odor profile, Properties, & IFRA compliance.
- Wikipedia. (n.d.). γ -Nonalactone.
- Ventos. (n.d.). ALDEHYDE C-18 (**GAMMA-NONALACTONE**) KAO.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy Bulk - Gamma-Nonalactone (Aldehyde C-18) | Wholesale Supplier [sinofoodsupply.com]
- 2. Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium — Scentspiracy [scentspiracy.com]
- 3. fraterworks.com [fraterworks.com]
- 4. ScenTree - Gamma-nonalactone (CAS N° 104-61-0) [scentree.co]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. Buy Gamma-nonalactone (EVT-318692) | 104-61-0 [evitachem.com]
- 8. gamma-Nonanolactone | 104-61-0 [chemicalbook.com]
- 9. GAMMA NONALACTONE | Chemtex USA [chemtexusa.com]
- 10. 104-61-0 CAS MSDS (gamma-Nonanolactone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. gamma-nonalactone (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]
- 12. Gamma Nonalactone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 13. ventos.com [ventos.com]
- 14. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physical properties of Gamma-nonalactone at different temperatures]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146572#physical-properties-of-gamma-nonalactone-at-different-temperatures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com